molecular formula C12H14INO3 B7857348 2-(2-Iodophenoxy)-1-morpholinoethanone

2-(2-Iodophenoxy)-1-morpholinoethanone

Cat. No.: B7857348
M. Wt: 347.15 g/mol
InChI Key: RQFHVQKNDWPZTR-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-1-morpholinoethanone is a morpholinoethanone derivative featuring a 2-iodophenoxy substituent. Morpholinoethanones are characterized by a ketone group linked to a morpholine ring, often modified with aromatic or heterocyclic substituents to tune reactivity, stability, or biological activity .

Properties

IUPAC Name

2-(2-iodophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHVQKNDWPZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenoxy)-1-morpholinoethanone typically involves the reaction of 2-iodophenol with morpholinone derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 2-iodophenol reacts with morpholinone in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed annulations has also been reported as an efficient method for synthesizing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodophenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:

  • Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.

  • Reduction: Reduction reactions can be performed to convert the iodine atom to a hydrogen atom.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles, such as alkyl halides and aryl halides, can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Iodine-containing byproducts, such as iodates and iodides.

  • Reduction: Hydrogenated derivatives of the compound.

  • Substitution: Substituted phenol derivatives and morpholinoethanone derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being studied for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Iodophenoxy)-1-morpholinoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can act as a ligand, binding to receptors or enzymes, while the morpholinoethanone moiety can influence the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Iodophenyl Morpholinoethanones

1-(2-Iodophenyl)-2-morpholino-2-thioxoethanone (29) and 1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone (30)
  • Structural Differences: These analogs replace the phenoxy group with a thioxo (C=S) group and position iodine at the 2- or 3-positions on the phenyl ring.
  • Synthesis: Synthesized via nucleophilic substitution between 2-bromo-1-(iodophenyl)ethanone and morpholine, yielding 47% (29, yellow oil) and 51% (30, yellow solid) .
2-(4-Bromophenyl)-1-morpholinoethanone
  • Structural Differences : Substitutes iodine with bromine and positions it at the para position.
  • Synthesis: Not detailed in evidence, but bromine’s lower electronegativity may reduce steric hindrance compared to iodine .

Heterocyclic Morpholinoethanone Derivatives

(E)-2-(4-hydroxy-1H-imidazol-2(3H)-ylidene)-1-morpholinoethanone (4d)
  • Structural Differences: Features a hydroxyimidazole substituent instead of iodophenoxy.
  • Properties : Pale yellow solid (mp 148°C), 74% yield. IR peaks at 3238 cm⁻¹ (NH) and 1713 cm⁻¹ (CO) indicate hydrogen bonding and ketone stability .
  • Applications : Imidazole derivatives are common in drug design due to metal-chelating and enzymatic inhibition properties.
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
  • Structural Differences : Incorporates a dimethylimidazo-thiazole group.
  • Crystallography : Solved via single-crystal X-ray diffraction (Z’=2) and refined using Rietveld method (Rp = 1.625, Rwp = 2.11). The rigid heterocyclic structure enhances thermal stability .

Phenoxy-Modified Allyl Esters

2-(2-Iodophenoxy)allyl 2-Iodobenzoate (4i)
  • Structural Differences: Replaces the morpholinoethanone backbone with an allyl ester.
  • Synthesis : 70% yield via coupling reactions. NMR data (δ 8.05 ppm for aromatic protons) and HRMS confirm regioselectivity .
  • Reactivity : The allyl ester group may facilitate polymerization or serve as a prodrug moiety.

Data Tables

Table 1: Comparative Analysis of Morpholinoethanone Derivatives

Compound Name Molecular Formula Yield (%) Physical State Key Spectral Data
1-(2-Iodophenyl)-2-morpholino-2-thioxoethanone C12H13IN2O2S 47 Yellow oil Not reported
1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone C12H13IN2O2S 51 Yellow solid Not reported
(E)-2-(4-hydroxyimidazol-2-ylidene)-1-morpholinoethanone C9H13N3O3 74 Pale yellow solid IR: 3238 (NH), 1713 (CO) cm⁻¹
2-(5,6-Dimethylimidazo-thiazol-3-yl)-1-morpholinoethanone C13H17N3O2S N/A Crystalline solid X-ray refinement: Rp = 1.625, Rwp = 2.11
2-(4-Bromophenyl)-1-morpholinoethanone C11H12BrNO2 N/A Not reported CAS: 349428-85-9

Table 2: Substituent Effects on Properties

Substituent Electronic Effects Potential Applications
2-Iodophenoxy Electron-withdrawing, steric bulk Radiolabeled probes, kinase inhibitors
Thioxo (C=S) Increased electrophilicity Thiol-reactive prodrugs
4-Hydroxyimidazole Hydrogen-bonding capability Metal-chelating therapeutics
Bromophenyl Reduced steric hindrance vs. iodine Intermediate in cross-coupling reactions

Research Findings and Implications

  • Structural Rigidity : Crystallographic data for the imidazo-thiazole derivative highlights the role of heterocycles in stabilizing molecular conformations .
  • Biological Relevance : The hydroxyimidazole analog’s NH and CO groups (IR data) may facilitate interactions with biological targets, such as enzymes or receptors .

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